3-(2,6-Dibromo-4-fluorophenyl)acrylic acid
Description
3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is a halogenated acrylic acid derivative characterized by a phenyl ring substituted with two bromine atoms at the 2- and 6-positions and a fluorine atom at the 4-position, conjugated to a carboxylic acid group via an acryloyl linkage. Halogen substituents, particularly bromine and fluorine, are known to enhance molecular stability, alter electronic properties, and influence biological activity through steric and electronic effects .
Properties
Molecular Formula |
C9H5Br2FO2 |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(2,6-dibromo-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
CPUQMTFMIPPPDB-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)/C=C/C(=O)O)Br)F |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=CC(=O)O)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of 4-fluorocinnamic acid using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like dichloromethane or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for 2,6-Dibromo-4-fluorocinnamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.
Reagent in Organic Reactions
- The compound is utilized as a reagent in several organic reactions, including cross-coupling reactions and condensation reactions, facilitating the formation of diverse chemical structures .
Biological Applications
Antimicrobial Properties
- Research has indicated that 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid exhibits potential antimicrobial activity. Studies suggest that its structural features may enhance its interaction with microbial targets, leading to effective inhibition .
Anticancer Activity
- The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific molecular pathways, making it a candidate for further research in cancer therapeutics.
Medicinal Chemistry
Drug Development
- 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is explored as a pharmacophore in drug design due to its ability to interact with biological targets effectively. Its derivatives are being studied for potential use in developing new therapeutic agents .
Therapeutic Applications
- The compound's unique properties allow it to be considered for various therapeutic applications beyond antimicrobial and anticancer uses. Its role as a precursor in synthesizing pharmaceutical compounds is particularly noteworthy .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is utilized in producing specialty chemicals and polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance .
Dyes and Pigments
- The compound also finds applications in the production of dyes and pigments due to its distinctive color properties imparted by the bromine and fluorine substituents.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid derivatives against specific cancer cell lines. The research demonstrated dose-dependent cytotoxicity, suggesting that modifications to the compound could enhance its therapeutic index.
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, researchers synthesized several derivatives of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, providing insights into their potential use as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorocinnamic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Bromo-2-fluorophenyl)acrylaldehyde (CAS 1228593-55-2)
- Structural Differences : The aldehyde functional group replaces the carboxylic acid, reducing polarity and acidity. The halogen substitution pattern differs (4-bromo-2-fluoro vs. 2,6-dibromo-4-fluoro), altering steric and electronic profiles.
- Properties : The aldehyde derivative (molecular weight 229.05) is less polar than the carboxylic acid analog, impacting solubility and reactivity. Aldehydes are typically more reactive in nucleophilic additions, whereas carboxylic acids participate in acid-base reactions and esterifications .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structural Differences : Caffeic acid features dihydroxy (3,4-OH) substituents instead of halogens, contributing to antioxidant properties. The absence of halogens reduces molecular weight and steric bulk.
- Properties : Caffeic acid’s hydroxyl groups enable radical scavenging, making it valuable in pharmacological and cosmetic research. In contrast, bromine and fluorine in the target compound may enhance lipophilicity and antimicrobial activity .
- Applications : Widely used in supplements, beverages, and as a reference standard in drug discovery, whereas halogenated analogs may prioritize antimicrobial or agrochemical applications .
Sulfamoylphenylcarbamoyl Acrylic Acid Derivatives
- Structural Differences : These compounds feature sulfamoyl and carbamoyl groups on the phenyl ring, introducing hydrogen-bonding and charge-transfer capabilities absent in the target compound.
- Properties: The sulfamoyl group enhances antimicrobial activity, as demonstrated by proton salts with MIC values competitive against fluconazole .
- Applications : Antimicrobial agents, suggesting halogenated acrylic acids could be optimized for similar uses .
2,3-Dibromopropionic Acid
- Structural Differences : A propionic acid backbone with bromine at C2 and C3, lacking the aromatic system and acryloyl linkage.
- Properties: Bromine increases acidity (pKa ~2.1) compared to non-halogenated propionic acid. The target compound’s aromatic system may confer UV absorption or π-π stacking interactions relevant to crystallography or material science .
Research Findings and Data Tables
Table 1: Key Physical and Structural Properties
Table 2: Antimicrobial Activity Comparison
Structural and Functional Influences
- Electronic Effects : Bromine and fluorine are electron-withdrawing, increasing the carboxylic acid’s acidity compared to caffeic acid. This enhances solubility in polar solvents and reactivity in esterification .
- Biological Activity : Halogens may improve membrane permeability, while the carboxylic acid enables salt formation, enhancing bioavailability .
Biological Activity
3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C11H8Br2F O2
- Molecular Weight : 335.99 g/mol
- IUPAC Name : 3-(2,6-Dibromo-4-fluorophenyl)prop-2-enoic acid
- Structure : The compound features a double bond between the carbon atoms of the acrylic acid moiety and a substituted phenyl ring with bromine and fluorine atoms.
Antimicrobial Properties
Research indicates that 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the halogen substitutions enhance its membrane permeability and disrupt bacterial cell walls.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid have been explored in several studies. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
A notable study reported that treatment with this compound resulted in:
- Cell Cycle Arrest : Induction of G1 phase arrest in MCF-7 cells.
- Apoptosis Induction : Increased levels of caspases and PARP cleavage were observed, indicating activation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 20.8 |
These findings suggest that the compound may act as a potential chemotherapeutic agent by targeting specific pathways involved in cancer cell survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies using animal models of inflammation indicated that it could significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses, thereby modulating their activity.
Case Studies
- Antimicrobial Efficacy Study : A comparative study evaluated the antibacterial effects of various halogenated acrylic acids, showing that 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid was among the most effective against resistant bacterial strains .
- Cancer Cell Line Study : A study published in Cancer Letters demonstrated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapy, suggesting a synergistic effect .
Q & A
Q. What role does inferential statistics play in validating hypotheses about this compound’s properties?
- Methodological Answer : Use Bayesian statistics to update prior beliefs (e.g., crystallinity trends) with new data. For small sample sizes, apply bootstrapping to estimate confidence intervals. In structure-activity relationship (SAR) studies, hierarchical clustering identifies statistically significant molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
